molecular formula C5H5ClN4O3 B15355239 N-hydroxy-1-methyl-5-nitroimidazole-2-carboximidoyl chloride

N-hydroxy-1-methyl-5-nitroimidazole-2-carboximidoyl chloride

Cat. No.: B15355239
M. Wt: 204.57 g/mol
InChI Key: MBFFJKDOOUFFFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-hydroxy-1-methyl-5-nitroimidazole-2-carboximidoyl chloride: is a chemical compound belonging to the class of nitroimidazoles. Nitroimidazoles are known for their antimicrobial properties and are widely used in veterinary medicine and human healthcare. This compound is a hydroxy metabolite of nitroimidazole antibiotics and has therapeutic applications in the treatment and prevention of certain bacterial and protozoal diseases in poultry and swine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxy-1-methyl-5-nitroimidazole-2-carboximidoyl chloride typically involves the nitration of imidazole derivatives followed by subsequent hydroxylation and chlorination steps. The reaction conditions include the use of strong acids, oxidizing agents, and chlorinating agents under controlled temperatures and pressures.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis involving continuous flow reactors and automated control systems to ensure consistent quality and yield. The process involves the careful handling of hazardous chemicals and adherence to safety regulations to minimize environmental impact and ensure worker safety.

Chemical Reactions Analysis

Types of Reactions: N-hydroxy-1-methyl-5-nitroimidazole-2-carboximidoyl chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

  • Substitution: Chlorinating agents such as thionyl chloride or phosphorus pentachloride are used.

Major Products Formed:

  • Oxidation: Formation of nitroso derivatives.

  • Reduction: Formation of amino derivatives.

  • Substitution: Formation of chloro-substituted compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent in the synthesis of various nitroimidazole derivatives and as a building block in organic synthesis.

Biology: In biological research, it serves as a tool to study the mechanisms of antimicrobial resistance and the metabolic pathways of nitroimidazole drugs.

Medicine: In medicine, it is used in the development of new antimicrobial agents and in the treatment of infections caused by anaerobic bacteria and protozoa.

Industry: In the industry, it is utilized in the production of veterinary drugs and in the formulation of antimicrobial coatings for medical devices.

Mechanism of Action

The compound exerts its effects through the inhibition of microbial DNA synthesis. It targets the microbial enzymes involved in DNA replication and repair, leading to the disruption of the microbial cell cycle and eventual cell death. The molecular targets include DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.

Comparison with Similar Compounds

  • Metronidazole: A well-known nitroimidazole antibiotic used in human and veterinary medicine.

  • Dimetridazole: Another nitroimidazole used primarily in veterinary medicine.

  • Ipronidazole: A nitroimidazole derivative with similar antimicrobial properties.

Uniqueness: N-hydroxy-1-methyl-5-nitroimidazole-2-carboximidoyl chloride is unique in its hydroxy metabolite structure, which enhances its solubility and bioavailability compared to other nitroimidazoles. This structural feature also contributes to its efficacy in treating infections caused by resistant strains of bacteria and protozoa.

Properties

Molecular Formula

C5H5ClN4O3

Molecular Weight

204.57 g/mol

IUPAC Name

N-hydroxy-1-methyl-5-nitroimidazole-2-carboximidoyl chloride

InChI

InChI=1S/C5H5ClN4O3/c1-9-3(10(12)13)2-7-5(9)4(6)8-11/h2,11H,1H3

InChI Key

MBFFJKDOOUFFFZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1C(=NO)Cl)[N+](=O)[O-]

Origin of Product

United States

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